Cas no 156705-00-9 (Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI))

Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI) structure
156705-00-9 structure
Product Name:Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI)
Numero CAS:156705-00-9
MF:C49H90N5O17P3
MW:1114.18349790573
CID:156246
PubChem ID:3081908
Update Time:2025-04-19

Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI)
    • Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]...
    • (R)-3'-Azido-3'-deoxythymidine 5'-(tetrahydrogen triphosphate) P''-(2,3-bis((1-oxooctadecyl)oxy)propyl) ester
    • 1-{3-azido-5-O-[{[({[2,3-bis(octadecanoyloxy)propoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-2,3-dideoxypentofur
    • 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol
    • Azttp-dsg
    • Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-, P''-(2,3-bis((1-oxooctadecyl)oxy)propyl) ester, (R)-
    • 3/'-azido-3/'-deoxythymidine triphosphate distearoylglycerol
    • 156705-00-9
    • [3-[[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
    • Inchi: 1S/C49H90N5O17P3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(55)65-38-42(68-47(56)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)39-66-72(59,60)70-74(63,64)71-73(61,62)67-40-44-43(52-53-50)36-45(69-44)54-37-41(3)48(57)51-49(54)58/h37,42-45H,4-36,38-40H2,1-3H3,(H,59,60)(H,61,62)(H,63,64)(H,51,57,58)
    • Chiave InChI: BEQHVQYQYXNMAF-UHFFFAOYSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OP(=O)(O)OCC(COC(CCCCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCCCC)=O)OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)N=[N+]=[N-]

Proprietà calcolate

  • Massa esatta: 1131.56546
  • Massa monoisotopica: 1113.554456
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 74
  • Conta legami ruotabili: 49
  • Complessità: 1860
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 14
  • Superficie polare topologica: 274

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 351.05
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti